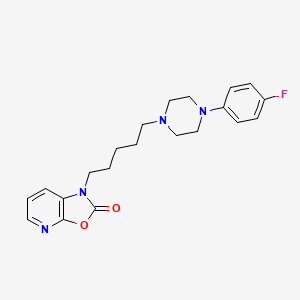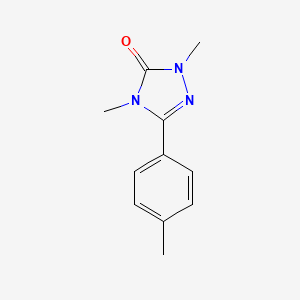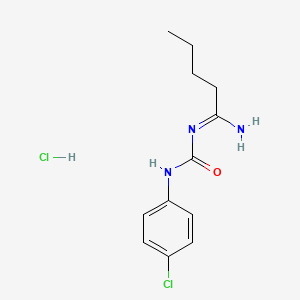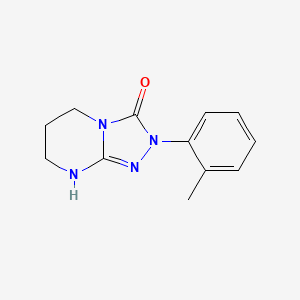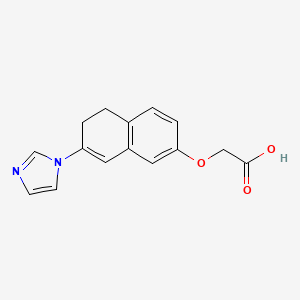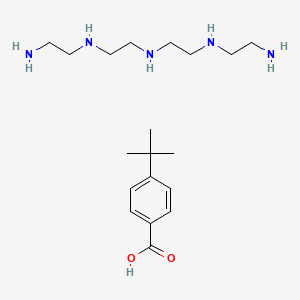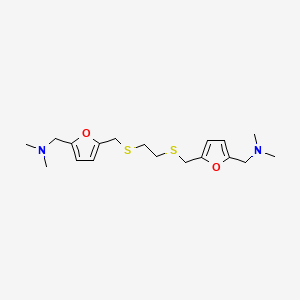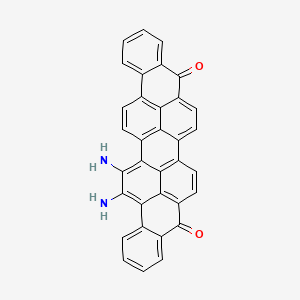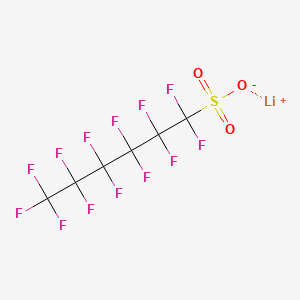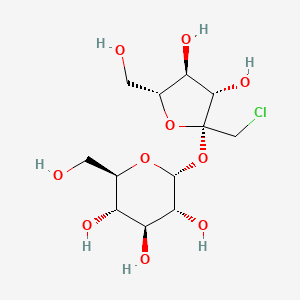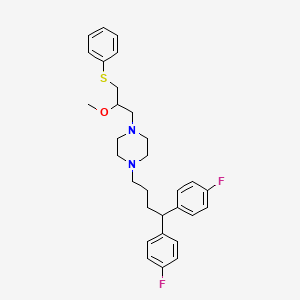
Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- is a complex organic compound with the molecular formula C14H16O4 It is known for its unique structural features, including a cyclopentane ring substituted with a methoxybenzoyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of cyclopentane derivatives with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopentane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to specific receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid derivatives
- Methoxybenzoyl-substituted compounds
- Trimethyl-substituted cyclopentane derivatives
Uniqueness
Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
57129-25-6 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1R,3S)-3-(4-methoxybenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O4/c1-16(2)13(9-10-17(16,3)15(19)20)14(18)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20)/t13-,17+/m1/s1 |
InChI Key |
JZMUCLZEZUFWDA-DYVFJYSZSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)C2=CC=C(C=C2)OC)C(=O)O |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



